Sulfamide

Carbonic anhydrase inhibition Zinc-binding pharmacophore Bioisostere comparison

Researchers requiring selective carbonic anhydrase inhibition often face scaffold limitations-generic sulfonamides cannot achieve the isozyme discrimination that sulfamide's dual NH₂ pharmacophore enables. Procure sulfamide as the core zinc-binding building block when CA-II avoidance (e.g., mitochondrial CA VA/VB or transmembrane CA IX/XII/XIV targeting) is critical. • Achieved 210-fold CA-II discrimination with topiramate-sulfamide analogue (Kᵢ = 21-35 nM on target isoforms) [Evidence]. • Enables PPARα agonist construction (EC₅₀ 100 nM) for metabolic disease programs [Evidence]. • Inert toward Grignard reagents-a rare polar aprotic solvent alternative to HMPA [Evidence]. • Direct precursor to benzothiadiazine-dioxide heterocycles for Eg5 inhibitor scaffolds [Evidence]. Supplied as ≥99% purity white crystalline solid; moisture-sensitive, store under inert gas at room temperature. Standard B2B global shipping available.

Molecular Formula H4N2O2S
Molecular Weight 96.11 g/mol
CAS No. 7803-58-9
Cat. No. B024259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamide
CAS7803-58-9
SynonymsImidosulfamic Acid;  NSC 252;  Sulfonyl Diamide;  Sulfuric Diamide;  Sulfuryl Amide;  Sulfuryl Diamide;  Sulphamide; _x000B_
Molecular FormulaH4N2O2S
Molecular Weight96.11 g/mol
Structural Identifiers
SMILESNS(=O)(=O)N
InChIInChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4)
InChIKeyNVBFHJWHLNUMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamide (CAS 7803-58-9) Technical Profile


Sulfamide (CAS 7803-58-9; IUPAC: sulfuric diamide; formula H₂NSO₂NH₂) is the simplest member of the sulfamide class — an organosulfur compound consisting of a sulfonyl group (S=O)₂ flanked by two free amino groups [1]. First prepared in 1838, it is a white crystalline solid (mp 90–93 °C; dipole moment 3.9 D) that is freely soluble in water (≥50 mg/mL) and stable as both solid and solution . Unlike its closest structural analogs urea (H₂N–CO–NH₂) and sulfamate (NH₂–SO₃H), sulfamide is a polar aprotic molecule that can act as a dibasic acid and serves as a versatile building block for introducing the sulfamide functional group into bioactive molecules and heterocyclic scaffolds [1].

Sulfamide Irreplaceability in Critical Applications


Although sulfamide, urea, sulfamate, and sulfonamides share superficial structural motifs — each containing a central tetrahedral atom doubly bonded to oxygen — their physicochemical and biological properties diverge sharply in ways that preclude generic substitution [1]. Sulfamide's SO₂ core imparts significantly greater acidity (pKₐ ≈ 10.87) than urea (conjugate acid pKₐ ≈ 0.2), enabling dibasic acid behaviour and deprotonation-dependent metal coordination that urea cannot achieve [2]. Compared with sulfamate (NH₂SO₃H), sulfamide presents two free NH₂ groups rather than one NH₂ plus one OH, yielding a distinct hydrogen-bonding donor/acceptor profile and a different zinc-binding pharmacophore that produces orders-of-magnitude differences in carbonic anhydrase (CA) inhibition potency [3][4]. Versus aryl sulfonamides, sulfamide lacks the aromatic substituent, making it a more compact and polar scaffold with unique reactivity toward heterocyclic annulation reactions that generate benzothiadiazine dioxides not accessible from sulfonamide precursors . These quantitative and qualitative differences mean that substituting sulfamide with urea, sulfamate, or a generic sulfonamide will alter — and often abolish — the desired reaction outcome or biological profile, as the evidence below demonstrates.

Sulfamide Quantitative Comparison Evidence


CA-II Inhibition: Sulfamide vs Sulfamate Potency

In a direct head-to-head comparison using the ThermoFluor direct thermodynamic binding assay, five cognate sulfamate/sulfamide compound pairs were evaluated for inhibition of human carbonic anhydrase II (CA-II) [1]. The sulfamide derivatives were consistently far less potent than their sulfamate counterparts, with Kd-derived potency differences ranging from 25-fold (pair 7/8) to 1,200-fold (pair 3/4) across the five matched pairs [1]. This result independently confirmed an earlier colorimetric and esterase enzyme kinetics study (Maryanoff et al. J Med Chem 2005) that demonstrated the sulfamate group is markedly more potent for CA-II inhibition than the sulfamide group [2]. The magnitude of the potency gap means that for applications requiring potent CA-II inhibition, the sulfamate pharmacophore is strongly preferred; conversely, when CA-II activity must be avoided (e.g., to spare this ubiquitous isozyme), the sulfamide group is a strategic design choice precisely because of its diminished CA-II affinity.

Carbonic anhydrase inhibition Zinc-binding pharmacophore Bioisostere comparison ThermoFluor binding assay

Sulfamide Analog Isozyme Selectivity

In a direct comparative study, the sulfamide analogue of the antiepileptic drug topiramate was found to be 210 times less potent as an inhibitor of the ubiquitous isozyme CA-II compared with topiramate itself, yet it effectively inhibited the mitochondrial isozymes CA VA and VB and the transmembrane isozymes CA VII, XIII, and XIV with inhibition constants (Kᵢ) in the range of 21–35 nM [1]. X-ray crystallography of the sulfamide analogue bound to CA-II (PDB: 2H15) revealed that the weak CA-II binding arises from a steric clash between one methyl group of the inhibitor and Ala65, a residue unique to CA-II [1]. The deprotonated sulfamide moiety coordinates the active-site Zn(II) ion while the organic scaffold forms an extended hydrogen-bond network with Thr199, Gln92, His94, Asn62, and Thr200 [1]. This 210-fold isozyme selectivity window is a direct consequence of the sulfamide zinc-binding group's geometry and charge state, which differs fundamentally from the sulfamate group of topiramate.

Carbonic anhydrase isozyme selectivity Topiramate analog Antiepileptic drug design X-ray crystallography

Sulfamide Dibasic Acidity vs Urea

Sulfamide and urea are classic structural analogs (H₂N–SO₂–NH₂ vs. H₂N–CO–NH₂), but their acid–base chemistry diverges fundamentally. Sulfamide has a predicted aqueous pKₐ of 10.87 ± 0.60, making it a weak acid that can undergo stepwise deprotonation of its two NH₂ groups — i.e., it behaves as a dibasic acid [1]. In contrast, urea is essentially neutral in aqueous solution; the pKₐ of its conjugate acid is approximately 0.2, meaning urea is protonated only under extremely acidic conditions [2]. This pKₐ differential of approximately 10.7 log units (or roughly 5 × 10¹⁰ in Kₐ terms) translates into vastly different speciation at physiological pH (7.4): sulfamide exists partially deprotonated and can form salts with bases, while urea remains fully protonated and neutral [1]. The consequence is that sulfamide can engage in charge-assisted hydrogen bonding, metal coordination via the deprotonated nitrogen, and ionic interactions that are inaccessible to urea — properties that directly impact its utility as a medicinal chemistry building block and as a ligand for metalloenzymes [3].

Physicochemical property comparison pKa and ionization Dibasic acid behaviour Sulfamide vs urea

Zinc-Binding Mode: Sulfamide vs Sulfonamide Coordination

A 2024 structural, biochemical, and computational study systematically compared the zinc-coordination behaviour of mono- and bisubstituted sulfamide functions with that of classical sulfonamide zinc-binding groups (ZBGs) in a bimetallic peptidase active site [1]. X-ray crystallography revealed that monosubstituted sulfamides coordinate the active-site zinc ions in a canonical manner — through the free, negatively charged amino group (NH⁻) formed upon deprotonation — analogous to the primary sulfonamide –NH⁻ coordination [1]. Critically, however, bisubstituted (disubstituted) sulfamides adopt an atypical binding pattern that diverges from the expected geometry of tetrahedral reaction intermediates, and accompanying quantum mechanics calculations demonstrated that electroneutrality of the bisubstituted sulfamide function substantially reduces the interaction energy with the enzyme, accounting for their markedly lower potency [1]. This establishes a zinc-binding hierarchy: monosubstituted sulfamide ≥ sulfonamide > bisubstituted sulfamide, with electroneutrality being the dominant factor reducing potency [1]. For the parent sulfamide (unsubstituted), both NH₂ groups are available for deprotonation and metal coordination, offering a distinct coordination stoichiometry not available from mono-substituted sulfonamides.

Zinc-binding group (ZBG) Metalloenzyme inhibition Bimetallic peptidase Sulfamide vs sulfonamide

PPARα Activation: Sulfamide Analog vs Oleoylethanolamide

In a study of sulfamide analogs of oleoylethanolamide (OEA), N-octadecyl-N′-propylsulfamide (CC7) was identified as a potent, concentration-dependent activator of human peroxisome proliferator-activated receptor alpha (PPARα) with an EC₅₀ of 100 nM in a GST pull-down assay, compared with an EC₅₀ of 120 nM for the endogenous ligand OEA under identical conditions [1][2]. In vivo, this sulfamide analog demonstrated potent feeding-suppressant and hypolipidemic activity in rats [1]. The sulfamide functional group (derived from the parent sulfamide building block) replaces the ethanolamide moiety of OEA, conferring altered metabolic stability and receptor interaction profiles while maintaining — and in the case of EC₅₀, slightly exceeding — the potency of the natural ligand [1][2]. This direct EC₅₀ comparison demonstrates that the sulfamide linkage is a fully competent bioisostere for the ethanolamide group in PPARα agonist design.

PPARα agonist Oleoylethanolamide analog Feeding suppression Hypolipidemic agent

Sulfamide: Polar Aprotic Solvent for Grignard Reactions

Sulfamide and its N,N,N′,N′-tetraalkyl derivatives constitute a distinct class of polar aprotic solvents that are uniquely compatible with Grignard reagents (RMgX), as first systematically established by Richey et al. [1]. Unlike most polar aprotic solvents — including HMPA, DMF, and DMSO — which react with or decompose Grignard reagents, sulfamides are inert toward organomagnesium compounds while still providing sufficient polarity (parent sulfamide dipole moment = 3.9 D [2]) to solubilize ionic intermediates and accelerate reactions [1]. The Sigma-Aldrich product specification explicitly notes this property: "Sulfamide, a polar aprotic solvent compatible with Grignard reagents, is used as a functional group in medicinal chemistry" . This compatibility profile is shared across the sulfamide solvent class but is not replicated by urea (which reacts with Grignard reagents via the carbonyl group), sulfamate esters, or simple sulfonamides. N,N,N′,N′-Tetraethylsulfamide (CAS 2832-49-7) is commercially highlighted as an aprotic, dipolar solvent specifically for Grignard reactions , confirming the broader class property established by the parent sulfamide's structural motif.

Polar aprotic solvent Grignard reagent compatibility Organomagnesium chemistry Dipole moment

Sulfamide Application Scenarios


Isozyme-Selective Carbonic Anhydrase Inhibitor Design

Based on the 210-fold CA-II discrimination demonstrated by the topiramate sulfamide analogue (Kᵢ = 21–35 nM for CA VA, VB, VII, XIII, XIV vs. markedly weaker CA-II binding) [1], researchers developing antiepileptic, anti-obesity, or anti-glaucoma agents should procure sulfamide as the core zinc-binding building block when isozyme selectivity — specifically, avoiding inhibition of the ubiquitous CA-II — is a design requirement. The steric clash with Ala65 (unique to CA-II) engineered through the sulfamide pharmacophore cannot be replicated with sulfamate or sulfonamide warheads [1]. This scenario applies to medicinal chemistry programs targeting mitochondrial CA isoforms (VA, VB) for metabolic disease or transmembrane isoforms (IX, XII, XIV) for cancer.

PPARα Agonist Synthesis

The demonstration that N-octadecyl-N′-propylsulfamide activates PPARα with an EC₅₀ of 100 nM (vs. 120 nM for the endogenous ligand OEA) and suppresses feeding and reduces plasma lipids in vivo [2] supports the procurement of sulfamide as a starting material for constructing sulfamide-based analogs of N-acylethanolamines. This application is specifically noted in Sigma-Aldrich's product documentation: "sulfamide analogs of oleoylethanolamide analogs in a study of PPARα activation" . Researchers in metabolic disease, appetite regulation, and lipid metabolism should select sulfamide over urea or sulfamate precursors when the goal is to replace the ethanolamide linkage with a metabolically distinct sulfamide bioisostere.

Grignard-Compatible Polar Aprotic Solvent

For synthetic chemistry groups running Grignard reactions (RMgX additions, couplings, or metalations) that benefit from a polar aprotic medium, sulfamide — and particularly its N,N,N′,N′-tetraalkyl derivatives — provides a validated solvent class that remains inert toward Grignard reagents [3]. This is a rare property: most polar aprotic solvents (DMF, DMSO, NMP) react with or decompose Grignard reagents, while the few compatible alternatives (HMPA) carry carcinogenicity concerns [3]. With a dipole moment of 3.9 D [4], parent sulfamide or its alkylated derivatives can solubilize ionic organomagnesium intermediates without solvent decomposition, expanding the solvent toolkit for Grignard methodology. This application directly leverages sulfamide's unique electronic structure in which the SO₂ group is sufficiently electron-withdrawing to confer polarity but does not present an electrophilic carbonyl susceptible to nucleophilic attack.

Benzothiadiazine Dioxide Heterocycle Synthesis

Sulfamide serves as a direct precursor for the synthesis of 1H,3H-2,1,3-benzothiadiazin-4-one-2,2-dioxide (BTDD) and related fused thiadiazine systems — heterocyclic scaffolds of interest as kinesin Eg5 inhibitors (Monastrol analogs) and as sulfonamide bioisosteres . This cyclocondensation reaction between sulfamide and 2-aminobenzylamines or 2-aminoacetophenones is specific to the sulfamide functional group and cannot be executed with urea (which would yield quinazoline-diones) or sulfamate (which would yield different ring systems) . Procurement of sulfamide for this application is indicated when the synthetic target contains the 2,2-dioxide benzothiadiazine core, as the symmetrical, unsubstituted sulfamide parent compound provides the most direct and atom-economical entry into this heterocyclic class .

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